molecular formula C15H16BrN3O2S B4909858 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4909858
M. Wt: 382.3 g/mol
InChI Key: BNHPKPFAHAZVKI-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromothiophene moiety and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromothiophene and nitrophenyl groups may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine include other piperazine derivatives such as:

  • 1-methyl-4-(4-nitrophenyl)piperazine
  • 1-(2-methoxyphenyl)piperazine
  • 1-(4-nitrophenyl)piperazine

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the bromothiophene moiety in this compound makes it unique and may confer distinct reactivity and activity profiles compared to its analogs .

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c16-15-6-5-14(22-15)11-17-7-9-18(10-8-17)12-1-3-13(4-2-12)19(20)21/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPKPFAHAZVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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